2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
The compound 2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a structurally complex molecule featuring three key components:
- A 6-oxo-3-(thiophen-2-yl)pyridazine core, a heterocyclic system with a ketone oxygen and thiophene substituent that may influence electronic properties and metabolic stability.
- An acetamide linker connecting the phenoxy and pyridazinyl moieties, providing conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-14-15-28-24(30)13-12-21(27-28)22-7-4-16-33-22)17-32-20-10-8-19(9-11-20)25(31)18-5-2-1-3-6-18/h1-13,16H,14-15,17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJGHPHNIYJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoylphenoxy moiety and a pyridazinone ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S, indicating the presence of various functional groups that play a critical role in its biological activity. Key structural components include:
- Benzoylphenoxy group : This moiety is known for its potential anti-inflammatory and analgesic properties.
- Pyridazinone structure : Pyridazinones are often associated with diverse biological activities, including antimicrobial and antitumor effects.
- Thiophene ring : The thiophene moiety can enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
1. Anti-inflammatory Activity
- Preliminary studies suggest that this compound may exhibit significant anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
2. Cytotoxic Effects
- In vitro assays have indicated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown growth inhibition percentages ranging from 30% to 70% at concentrations of 10 µM .
3. Mechanism of Action
- The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Examples:
2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (Compound 23, )
- Structural Differences :
- Pyridazinone core substituted with chloro and fluoro groups (vs. thiophen-2-yl in the target compound).
- Acetamide linker connects to a sulfamoyl phenyl group with a pyridylethyl side chain.
- Functional Implications :
- Halogen substituents enhance electrophilicity and binding to hydrophobic pockets.
- The sulfamoyl group may improve solubility or target sulfonamide-sensitive enzymes .
Compound from : 2-[2-Chloro-4-(6-oxo-1,4,5-trihydropyridazin-3-yl)phenoxy]-N-(2-{[(1-oxo-4-phenylthiazaperhydroin-7-yl)methyl]amino}ethyl)acetamide Structural Differences:
Comparative Table: Pyridazinone Analogs
Heterocyclic Acetamide Derivatives
Key Examples:
Benzothiazole Derivatives () :
- Compound 5d : 2-(Benzo[d]thiazol-2-ylthio)-N-(spiro[indolin-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-yl)acetamide
- Structural Differences :
- Benzothiazole-thioether replaces pyridazinone; spirocyclic system adds rigidity.
- Functional Implications :
- Demonstrated anti-inflammatory and antibacterial activity, suggesting heterocycle-dependent efficacy .
Quinoxaline Derivatives (): Compound 4a: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide
Comparative Table: Heterocyclic Acetamides
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
